

Spectroscopic Profile of 5-Methylisoxazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylisoxazole-3-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines available information with predicted data based on analogous structures. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isoxazole derivatives.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **5-Methylisoxazole-3-carbonitrile**. It is important to note that while some data is based on direct observation, other values are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5	s	3H	-CH ₃
~6.5	s	1H	Isoxazole C4-H

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~12	-CH ₃
~105	Isoxazole C4
~110	-CN
~158	Isoxazole C3
~170	Isoxazole C5

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~2240	Medium-Strong	C≡N stretch
~1600	Medium	C=N stretch (isoxazole ring)
~1450	Medium	C=C stretch (isoxazole ring)
~1380	Medium	C-H bend (methyl)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
108.03	[M] ⁺ (Molecular Ion)
93	[M-CH ₃] ⁺
81	[M-HCN] ⁺

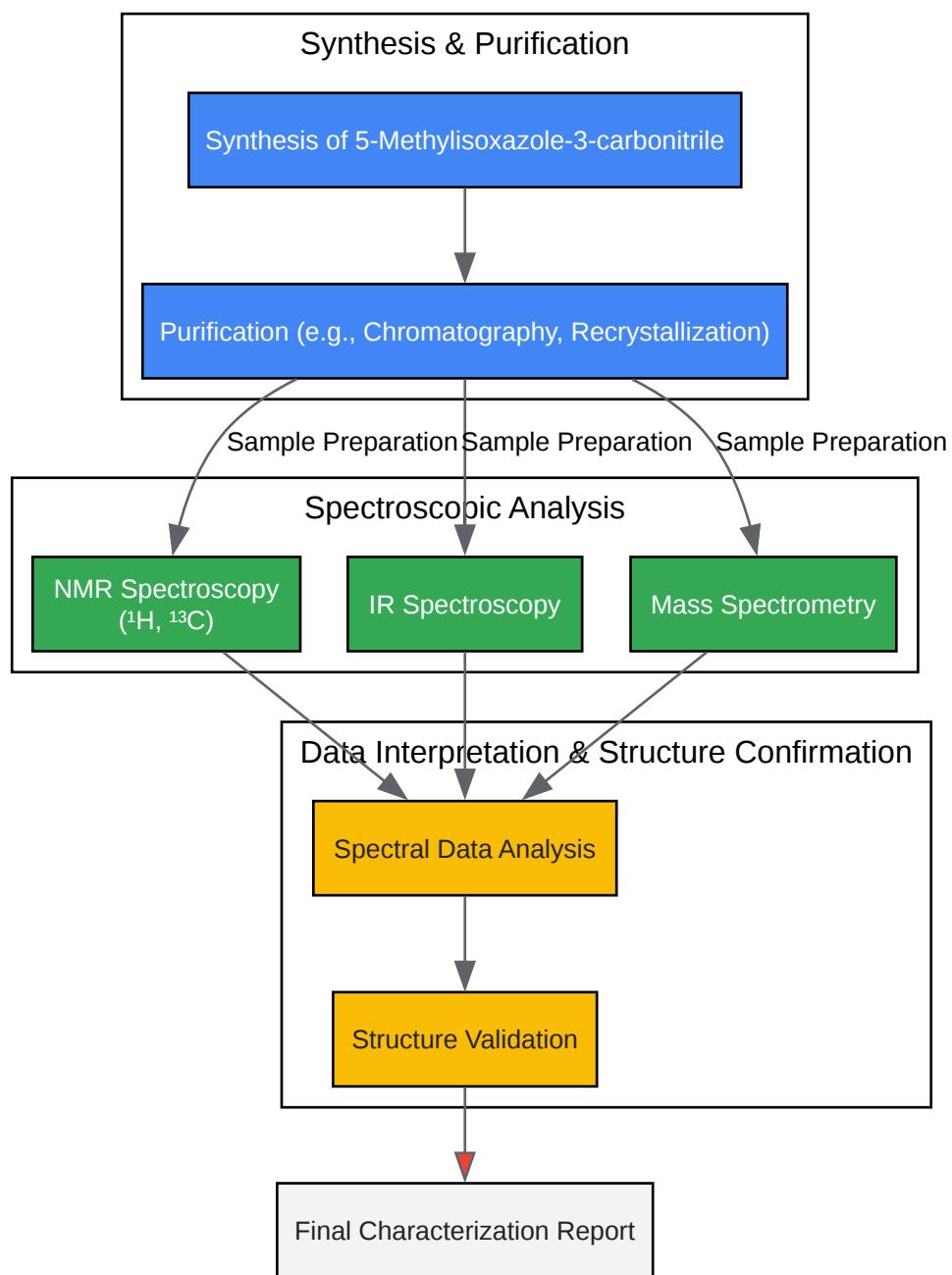
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are based on standard techniques used for the characterization of isoxazole derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy


IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed. The molecular ion peak and major fragmentation patterns are reported.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **5-Methylisoxazole-3-carbonitrile**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

This guide provides a foundational understanding of the spectroscopic properties of **5-Methylisoxazole-3-carbonitrile**. Researchers are encouraged to perform their own analyses to confirm these findings and to further explore the chemical and biological properties of this compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylisoxazole-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1325030#spectroscopic-data-of-5-methylisoxazole-3-carbonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com